molecular formula C12H25NO2 B106439 12-Aminododecanoic acid CAS No. 693-57-2

12-Aminododecanoic acid

Cat. No.: B106439
CAS No.: 693-57-2
M. Wt: 215.33 g/mol
InChI Key: PBLZLIFKVPJDCO-UHFFFAOYSA-N
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Description

12-Aminododecanoic acid (12-AdDA) is a long-chain ω-amino acid (C12) with the molecular formula C₁₂H₂₅NO₂ (molecular weight: 215.33 g/mol) and a melting point of 184–186°C . It serves as the monomeric precursor for nylon-12, a high-performance polymer widely used in automotive, aerospace, and medical industries . Industrially, 12-AdDA is synthesized via biocatalytic pathways involving ω-transaminases (ω-TAs) or chemically through oxime reduction of 12-oxododecanoic acid derived from renewable sources like vernolic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Aminododecanoic acid can be synthesized through several methods. One common approach involves the reaction of dodecanoic acid with ammonia under appropriate conditions . Another method includes the hydrogenation of cis-12,13-epoxystearic acid, followed by oxidation with periodic acid to form 12-oxododecanoic acid. This intermediate is then reacted with hydroxylamine hydrochloride to produce 12-oxododecanoic acid oxime, which is catalytically reduced to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced from vernolic acid, derived from vernonia oil. The process involves saponification, low-temperature recrystallization, hydrogenation, and subsequent reactions to form the desired product .

Chemical Reactions Analysis

Types of Reactions: 12-Aminododecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Recent studies have highlighted the potential of ADA in biocatalytic processes. For instance, a novel enzyme cascade has been developed for synthesizing 12-aminododecenoic acid from linoleic acid using transaminases. This process demonstrates high conversion rates, indicating that ADA can serve as a precursor for more complex biochemical transformations .

Case Study: Enzyme Cascade Development

  • Objective: To synthesize 12-aminododecenoic acid.
  • Method: A three-enzyme cascade involving lipoxygenase, hydroperoxide lyase, and transaminase was employed.
  • Results: Achieved up to 59% conversion efficiency, showcasing ADA's role in sustainable chemical synthesis .

Biomedical Applications

Bio-Nanocomposites:
ADA has been incorporated into bio-nanocomposites for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. Its amphiphilic nature allows it to enhance the mechanical properties and biocompatibility of these materials .

Table 2: Biomedical Applications of ADA-Based Bio-Nanocomposites

ApplicationDescription
Drug DeliveryEnhances drug solubility and controlled release
Tissue EngineeringProvides scaffolding for cell growth
Antibacterial FilmsExhibits antibacterial properties

Environmental Applications

Research indicates that ADA can influence methane hydrate formation, which is significant for energy extraction processes. At specific concentrations, it modifies phase equilibrium conditions, making it a potential additive in gas recovery technologies .

Microbial Utilization

Certain bacteria, such as Pseudomonas sp., have been identified to utilize ADA as a nitrogen source. This metabolic capability opens avenues for biotechnological applications where microbial processes can leverage ADA for producing valuable compounds .

Mechanism of Action

The mechanism of action of 12-aminododecanoic acid involves its interaction with various enzymes and molecular targets. For instance, it acts as a substrate for ω-transaminases, which catalyze the conversion of the compound into other bioactive molecules. This process involves the transfer of an amino group, facilitated by the enzyme’s active site . The compound’s ability to participate in these reactions makes it a valuable intermediate in biochemical pathways .

Comparison with Similar Compounds

Structural Analogs

11-Aminoundecanoic Acid

  • Structure : Shorter chain (C11; molecular weight: 201.31 g/mol).
  • Applications: Monomer for nylon-11, which exhibits superior flexibility compared to nylon-12 .
  • Synthesis: Produced via similar oxime reduction methods but starting from vernolic acid derivatives .

β-Alanine (C3) and γ-Aminobutyric Acid (C4)

  • Structure: Short-chain ω-amino acids (C3 and C4).
  • Biological Role: β-Alanine is a neurotransmitter precursor; γ-aminobutyric acid (GABA) is a key inhibitory neurotransmitter.
  • Enzymatic Activity : Both are natural substrates for transaminases but lack industrial relevance for polyamide synthesis .

α,ω-Diamines (e.g., 1,12-Diaminododecane)

  • Structure : Terminal amine groups on both ends of a C12 chain.
  • Applications : Used in nylon-6,12 production. Unlike 12-AdDA, diamines require dual amination steps .

Table 1: Physicochemical Properties of 12-AdDA and Analogs

Compound Chain Length Molecular Weight Melting Point (°C) Key Applications
12-Aminododecanoic acid C12 215.33 184–186 Nylon-12
11-Aminoundecanoic acid C11 201.31 Not reported Nylon-11
β-Alanine C3 89.09 207 (decomposes) Biochemical processes
1,12-Diaminododecane C12 200.36 66–68 Nylon-6,12

Enzymatic Specificity and Promiscuity

Transaminase Activity

  • KES23458 : A promiscuous ω-TA from Pseudomonas sp. strain AAC, active on β-alanine (C3) and 12-AdDA (C12). Molecular dynamics simulations suggest a flexible active site accommodating diverse chain lengths .
  • KES23360: Prefers C5–C8 ω-amino acids but shows reduced activity for 12-AdDA. Ancestral sequence reconstruction (ASR) improved its substrate range, enabling efficient C12 amination .
  • Ancestral N43: Engineered via ASR, this variant exhibits broad activity across C5–C12 ω-amino acids and α,ω-diamines, outperforming wild-type enzymes .

Table 2: Enzymatic Activity of Transaminases

Enzyme Substrate Range Activity on 12-AdDA Reference
KES23458 C3–C12, α,ω-diamines High
KES23360 C5–C8 Low
Ancestral N43 C5–C12, α,ω-diamines High

Dehydrogenase Activity

  • KES23460 : A dehydrogenase in Pseudomonas sp. strain AAC, selectively oxidizes malonic semialdehyde (from β-alanine) but shows negligible activity toward 12-AdDA derivatives, highlighting metabolic partitioning .

Industrial Production Methods

Biocatalytic Routes

  • CYP153A and AlkJ Cascade: ω-Hydroxylation of dodecanoic acid followed by amination achieves 87% conversion to 12-AdDA in one-pot reactions .
  • Transaminase-Based Synthesis : ω-TAs coupled with alanine dehydrogenases enable green synthesis, avoiding hazardous chemical intermediates .

Table 3: Production Efficiency Comparison

Method Substrate Yield (%) Key Advantage
Biocatalytic (ω-TA) 12-Oxododecanoic acid >99 Renewable feedstocks
Chemical (oxime) Vernolic acid 85 High purity

Industrial and Environmental Relevance

  • Nylon Production : 12-AdDA’s long hydrocarbon chain enhances nylon-12’s thermal stability, outperforming nylon-11 in high-temperature applications .
  • Sustainability : Biocatalytic methods reduce reliance on petroleum-based 1,3-butadiene, addressing global nylon shortages and environmental concerns .

Biological Activity

12-Aminododecanoic acid (ADA) is a significant compound with various industrial applications, primarily as a monomer in the synthesis of polyamides like Nylon 12. This article explores its biological activity, including toxicity, metabolic pathways, and potential biotechnological applications.

This compound is a linear amino acid that serves as a precursor for Nylon 12. Its structure allows it to participate in various biochemical reactions and applications in the polymer industry. The compound is synthesized from dodecanoic acid through enzymatic processes, which highlight its potential in green chemistry and biocatalysis.

Toxicological Profile

The safety assessment of this compound indicates low toxicity levels across various exposure routes. Key findings include:

  • Acute Toxicity : Studies show that ADA exhibits low acute toxicity when ingested or upon dermal exposure. It is not classified as a skin or respiratory sensitizer .
  • Repeated Exposure : In repeated oral administration studies on rats, adverse effects were noted at higher doses (250 mg/kg/day and above), primarily affecting the kidneys and hematological parameters .
  • Mutagenicity and Carcinogenicity : Available data suggest that this compound is neither mutagenic nor carcinogenic, with no evidence of reproductive or developmental toxicity .

Metabolic Pathways

Research has identified microbial strains capable of utilizing this compound as a nitrogen source. For instance, Pseudomonas sp. strain AAC can metabolize ADA effectively, relying on transaminases for the conversion of ADA into other useful compounds . This capability opens avenues for biotechnological applications in sustainable production methods.

Enzymatic Activity

Recent studies have focused on the identification and characterization of transaminases (TAs) that can catalyze reactions involving this compound:

  • Transaminase Activity : Out of 14 identified genes encoding putative TAs from Pseudomonas sp. AAC, nine demonstrated enzymatic activity. Notably, three were effective in transferring the amino group from ADA to substrates like pyruvate, which is crucial for synthesizing various amines .

Case Study 1: Biocatalytic Production

A study engineered Escherichia coli to produce this compound methyl ester (ADAME), a derivative used in Nylon 12 production. The engineered pathway demonstrated enhanced substrate uptake and conversion rates through optimized enzyme cascades involving transaminases and other enzymes .

Case Study 2: Environmental Impact Assessment

Environmental studies indicate that this compound is readily biodegradable with low bioaccumulation potential. It has been shown to have minimal toxicity to aquatic organisms, suggesting its suitability for environmentally friendly applications .

Summary of Biological Activities

Biological Activity Findings
Acute ToxicityLow toxicity; not irritating to skin/eyes
Repeated ExposureAdverse effects at high doses (>250 mg/kg/day)
MutagenicityNot mutagenic
CarcinogenicityNo evidence of carcinogenic effects
Metabolic UtilizationUsed by Pseudomonas sp. as a nitrogen source
Enzymatic ConversionActive transaminases identified for biochemical reactions

Q & A

Basic Research Questions

Q. How can 12-aminododecanoic acid metabolism be experimentally validated in bacterial systems?

  • Methodology : Use growth assays with this compound as the sole nitrogen source in nitrogen-deficient M9 medium. Monitor bacterial growth via optical density (OD600) and confirm metabolic activity using cell-free lysates supplemented with α-keto acids (e.g., pyruvate or α-ketoglutarate). Analyze reaction products via LC-MS to detect alanine (co-product) and the semialdehyde intermediate (m/z = 213) . UV-spectrophotometry at 340 nm can also track NADH formation in dehydrogenase-coupled assays .

Q. What analytical techniques are suitable for detecting this compound and its derivatives?

  • Methodology : Employ LC-MS with electrospray ionization (ESI) to identify the molecular ion peak of this compound (m/z = 215.33 for [M+H]⁺) and its semialdehyde product (m/z = 213). For quantification, use UV-spectrophotometry with dehydrogenase-coupled assays, monitoring NADH formation at 340 nm . Nuclear magnetic resonance (NMR) can resolve structural details of derivatives, such as α,ω-diamines or semialdehydes .

Q. How does this compound interact with transaminases (TAs) in Pseudomonas sp. strain AAC?

  • Methodology : Clone and heterologously express TA genes (e.g., KES24511, KES23458, KES23360) in E. coli. Purify enzymes via affinity chromatography and test activity using α-keto acid co-substrates (pyruvate/α-ketoglutarate). Measure kinetic parameters (Km, Vmax) via Michaelis-Menten plots and confirm substrate specificity using homologous ω-amino alkanoates (C3–C12) .

Advanced Research Questions

Q. How can transaminase activity toward this compound be optimized for biocatalytic applications?

  • Methodology : Apply ancestral sequence reconstruction (ASR) to engineer TAs with broader substrate ranges and higher catalytic efficiency. For example, ancestral variant N43 showed 2-fold higher activity for this compound and >10-fold improvements for α,ω-diamines compared to wild-type KES23360 . Rational mutagenesis targeting active-site residues (e.g., substrate-binding pockets) can further enhance activity .

Q. What role does this compound play in polymer synthesis, and how can its integration be improved?

  • Methodology : Use this compound as a monomer for nylon-12 production via ring-opening polymerization. Co-intercalate with ε-caprolactam in clay nanocomposites to enhance crosslinking, monitored by X-ray diffraction to measure basal spacing changes . Optimize reaction conditions (e.g., temperature, catalyst concentration) to improve polymer chain length and thermal stability .

Q. Can this compound derivatives serve as inhibitors for therapeutic targets like HIV protease?

  • Methodology : Synthesize analogs by substituting the peptide backbone with this compound (e.g., replacing AAVVVA in APF peptide). Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Validate inhibitory activity using enzymatic assays with HIV protease dimerization domains .

Q. How does this compound interact with metallic surfaces in corrosion inhibition studies?

  • Methodology : Perform electrochemical impedance spectroscopy (EIS) and polarization tests on carbon steel exposed to acidic environments containing this compound. Analyze adsorption behavior using Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) to identify surface-binding mechanisms .

Q. Methodological Considerations

  • Data Contradictions : reports no acute toxicity data, whereas assumes safe handling in corrosion studies. Researchers should conduct preliminary toxicity assays (e.g., in vitro cell viability tests) before large-scale applications.
  • Stability : Store this compound at 2–8°C in airtight containers, avoiding exposure to strong oxidizers, acids, or bases .

Properties

IUPAC Name

12-aminododecanoic acid
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InChI

InChI=1S/C12H25NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11,13H2,(H,14,15)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PBLZLIFKVPJDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCN
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H25NO2
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Related CAS

25768-33-6
Record name 12-Aminododecanoic acid homopolymer
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DSSTOX Substance ID

DTXSID90883480
Record name 12-Aminododecanoic acid
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Molecular Weight

215.33 g/mol
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Physical Description

Faintly beige powder; [Sigma-Aldrich MSDS]
Record name 12-Aminododecanoic acid
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CAS No.

693-57-2
Record name 12-Aminododecanoic acid
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Record name Dodecanoic acid, 12-amino-
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Record name 12-AMINODODECANOIC ACID
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